molecular formula C11H16BrNO3S B1170859 4-Bromo-3-pentyloxybenzenesulfonamide

4-Bromo-3-pentyloxybenzenesulfonamide

Cat. No.: B1170859
M. Wt: 322.217
InChI Key: WNBGFAMEGNPDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-pentyloxybenzenesulfonamide is a brominated aromatic sulfonamide derivative characterized by a pentyloxy group (-O-C₅H₁₁) at the 3-position and a sulfonamide (-SO₂NH₂) group attached to the benzene ring. Key features include:

  • Molecular weight: Estimated at ~350–370 g/mol (based on analogs), influencing solubility and pharmacokinetics.
  • Applications: Likely used in pharmaceutical intermediates, agrochemicals, or materials science due to the versatility of sulfonamide scaffolds .

Properties

Molecular Formula

C11H16BrNO3S

Molecular Weight

322.217

IUPAC Name

4-bromo-3-pentoxybenzenesulfonamide

InChI

InChI=1S/C11H16BrNO3S/c1-2-3-4-7-16-11-8-9(17(13,14)15)5-6-10(11)12/h5-6,8H,2-4,7H2,1H3,(H2,13,14,15)

InChI Key

WNBGFAMEGNPDMH-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=CC(=C1)S(=O)(=O)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds for Comparison

The following benzenesulfonamide derivatives are selected based on structural similarity and available

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Bromo-3-(hydroxymethyl)benzenesulfonamide 3-hydroxymethyl (-CH₂OH) C₇H₈BrNO₃S 266.11 Hydrophilic; used in cross-coupling reactions and drug synthesis
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide 3-trifluoromethyl (-CF₃), N-butyl C₁₁H₁₄BrF₃NO₂S ~370.2 Electron-withdrawing CF₃ enhances stability; agrochemical applications
4-Bromo-3-methylbenzenesulfonamide 3-methyl (-CH₃) C₇H₈BrNO₂S 250.11 Compact structure; intermediate in organic synthesis
4-Bromo-N-pyridin-3-ylbenzenesulfonamide N-pyridin-3-yl C₁₁H₁₀BrN₂O₂S 337.23 Aromatic N-heterocycle enhances bioactivity; enzyme inhibition
4-Bromo-3-pentyloxybenzenesulfonamide 3-pentyloxy (-O-C₅H₁₁) C₁₁H₁₆BrNO₃S ~354.3 Balanced lipophilicity; potential CNS drug candidate

Substituent Effects on Properties

Lipophilicity and Solubility
  • The pentyloxy group in the target compound increases lipophilicity compared to hydroxymethyl (logP ~1.5 vs. ~0.8) , enhancing membrane permeability but reducing aqueous solubility.
  • Trifluoromethyl and pyridyl groups introduce polarity, moderating solubility in organic solvents .
Reactivity
  • Bromine at the 4-position facilitates cross-coupling reactions (e.g., with arylboronic acids) in all analogs .
  • The pentyloxy ether linkage offers stability compared to esters or hydroxymethyl groups, reducing hydrolysis risks .
Bioactivity
  • Sulfonamide scaffolds are known for enzyme inhibition (e.g., carbonic anhydrase, COX-2). The pentyloxy chain may improve blood-brain barrier penetration compared to smaller substituents like methyl .
  • Pyridyl-substituted analogs exhibit enhanced binding to metalloenzymes due to nitrogen coordination .

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